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molecular formula C10H9N3O B8489373 2-(3-Methyl-1,2,4-triazol-1-yl)-benzaldehyde

2-(3-Methyl-1,2,4-triazol-1-yl)-benzaldehyde

Cat. No. B8489373
M. Wt: 187.20 g/mol
InChI Key: CJXMIDUPIURITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of 2-fluorobenzaldehyde (400 mg, 3.22 mmol) in DMSO (10 mL) are added 3-methyl-1H-1,2,4-triazole (321 mg, 3.87 mmol) and K2CO3 (890 mg, 6.45 mmol) at room temperature. The solution is heated to 100° C. for 2 hours. The solution is cooled down and extracted with H2O (10 mL) and EtOAc (3×10 mL). The combined organic layer is dried (MgSO4), filtered and concentrated. The residue is purified by silica gel chromatography eluting with 50% EtOAc in heptane as the eluent to afford 2-(3-methyl-1,2,4-triazol-1-yl)-benzaldehyde (55 mg, 8%) as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:10][C:11]1[N:15]=[CH:14][NH:13][N:12]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:10][C:11]1[N:15]=[CH:14][N:13]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
321 mg
Type
reactant
Smiles
CC1=NNC=N1
Name
Quantity
890 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with H2O (10 mL) and EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 50% EtOAc in heptane as the eluent

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=N1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 9.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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